molecular formula C15H19BrN4O3S2 B2748753 3-(1-((5-bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1797126-46-5

3-(1-((5-bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2748753
CAS No.: 1797126-46-5
M. Wt: 447.37
InChI Key: FXOWNZDYNYIFBZ-UHFFFAOYSA-N
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Description

3-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound featuring a 1,2,4-triazol-5(4H)-one core substituted with a cyclopropyl group at position 4 and a methyl group at position 1. The piperidin-4-yl group at position 3 is further functionalized with a sulfonyl linker bound to a 5-bromothiophen-2-yl moiety.

The 5-bromothiophene sulfonyl group may enhance electronic effects and steric bulk, influencing interactions with hydrophobic binding pockets. The cyclopropyl substituent could contribute to metabolic stability by reducing oxidative degradation, a common advantage of strained ring systems in drug design .

Properties

IUPAC Name

5-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-4-yl]-4-cyclopropyl-2-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN4O3S2/c1-18-15(21)20(11-2-3-11)14(17-18)10-6-8-19(9-7-10)25(22,23)13-5-4-12(16)24-13/h4-5,10-11H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOWNZDYNYIFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Br)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-((5-bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a novel compound with a complex structure that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H19BrN4O3S2C_{15}H_{19}BrN_{4}O_{3}S_{2} with a molecular weight of 447.37 g/mol. Its structural components include a piperidine ring, a sulfonyl group attached to a bromothiophene moiety, and a triazole ring.

PropertyValue
Molecular FormulaC15H19BrN4O3S2C_{15}H_{19}BrN_{4}O_{3}S_{2}
Molecular Weight447.37 g/mol
CAS Number1797126-46-5
Purity≥ 95%

The biological activity of the compound is believed to stem from its ability to interact with various biological targets. The sulfonyl group may act as an electrophile, facilitating interactions with nucleophilic sites in proteins, while the piperidine and triazole rings can enhance binding affinity to specific receptors or enzymes.

Antimicrobial Activity

Research has indicated that compounds containing sulfonamide and piperidine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to our compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the bromothiophene group may enhance these effects by modulating signaling pathways involved in tumor growth.

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly in relation to acetylcholinesterase (AChE) and urease. Inhibition studies on related compounds have shown promising results, with IC50 values indicating strong activity against these enzymes.

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives against common pathogens. The results highlighted that compounds similar to our target exhibited IC50 values ranging from 0.63 µM to 6.28 µM, demonstrating significant potency compared to standard antibiotics .

Study 2: Anticancer Activity

In vitro studies on triazole derivatives indicated that certain structural modifications led to enhanced anticancer activity. One derivative showed an IC50 value of 2.14 µM against breast cancer cell lines, underscoring the potential of compounds containing the triazole scaffold for cancer therapy .

Scientific Research Applications

Anticancer Activity

Recent studies have explored the potential of this compound as an anticancer agent. Its structural components suggest that it may inhibit specific pathways involved in tumor growth. For instance, compounds with similar triazole structures have been shown to exhibit selective cytotoxicity against various cancer cell lines. The incorporation of the sulfonyl group may enhance its binding affinity to target proteins involved in cancer progression .

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit enzymes such as 5-lipoxygenase (5-LOX), which is implicated in inflammatory processes and cancer. Molecular docking studies indicate that it could serve as a lead compound for developing new anti-inflammatory drugs by blocking the enzymatic activity of 5-LOX .

In Vivo and In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant anti-inflammatory effects, potentially through the modulation of cytokine production. In vivo studies are necessary to further validate these findings and assess the therapeutic potential of the compound in animal models of disease .

Data Table: Summary of Biological Activities

Activity Target Effect Reference
AnticancerVarious cancer cell linesCytotoxic effects
Enzyme inhibition5-lipoxygenaseAnti-inflammatory
Cytokine modulationImmune cellsReduced inflammation

Case Study 1: Antitumor Activity

In a study focusing on similar triazole derivatives, researchers synthesized a series of compounds and evaluated their antitumor activities. The results indicated that modifications to the triazole ring significantly influenced their efficacy against specific cancer types. This suggests that 3-(1-((5-bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one could be optimized for improved anticancer activity through structural modifications .

Case Study 2: Anti-inflammatory Effects

Another study examined the anti-inflammatory properties of sulfonamide derivatives, revealing that compounds with similar sulfonyl groups effectively reduced inflammation markers in animal models. This supports the hypothesis that this compound may possess similar therapeutic benefits .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs, focusing on substituent variations and inferred biochemical properties.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound ID Core Structure Key Substituents Notable Properties/Activities Reference
Target Compound 1,2,4-Triazol-5(4H)-one - 4-Cyclopropyl
- 1-Methyl
- 3-(5-bromothiophen-2-yl)sulfonyl-piperidin-4-yl
Hypothesized kinase inhibition
5-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-4-phenyl-1,2,4-triazol-3-one 1,2,4-Triazol-3-one - 4-Phenyl
- 5-Bromofuran-2-carbonyl-piperidin-4-yl
Antimicrobial activity (inferred)
5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-1,2,4-triazol-3-one 1,2,4-Triazol-3-one - 4-Phenyl
- 4-Bromophenyl acetyl-piperidin-4-yl
Unspecified bioactivity (structural analog)
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole-pyrazole-triazole - 4-Chlorophenyl
- Fluorophenyl-triazole
Antimicrobial activity

Key Observations:

Substituent Effects on Bioactivity :

  • The target compound ’s 5-bromothiophene sulfonyl group likely enhances halogen bonding and π-stacking compared to the 5-bromofuran-2-carbonyl analog in . Thiophene’s aromaticity and sulfur atom may improve binding to cysteine-rich enzymatic pockets.
  • Replacing the cyclopropyl group (target) with a phenyl group (as in ) reduces steric strain but may decrease metabolic stability.

Halogen Variation :

  • Chloro vs. bromo substituents (e.g., vs. target) influence lipophilicity and van der Waals interactions. Bromine’s larger atomic radius may improve target engagement in hydrophobic regions.

Triazole Core Modifications: The 1,2,4-triazol-5(4H)-one core in the target compound differs from the 1,2,4-triazol-3-one analogs in .

Piperidine Functionalization :

  • Sulfonyl-linked substituents (target, ) exhibit greater hydrolytic stability compared to acetyl-linked analogs (), which may undergo esterase-mediated cleavage.

Research Findings from Analogous Systems:

  • Antimicrobial Activity : Compounds with brominated aryl groups and triazole cores (e.g., ) show efficacy against Gram-positive bacteria, suggesting the target compound may share similar properties.
  • Synthetic Accessibility : The sulfonylation step in the target’s synthesis (similar to ) is robust under mild conditions, favoring scalability compared to acetylated analogs requiring LiH/DMF .

Q & A

Q. What are the standard synthetic routes for preparing 3-(1-((5-bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the triazole ring via cycloaddition or condensation reactions using cyclopropylamine and thiocyanate intermediates.
  • Step 2 : Sulfonylation of the piperidine moiety with 5-bromothiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
  • Step 3 : Purification via column chromatography or recrystallization, monitored by TLC or HPLC for yield optimization .
    Key challenges include controlling regioselectivity during triazole formation and minimizing side reactions during sulfonylation.

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm the presence of the cyclopropyl group (δ ~0.5–1.5 ppm), sulfonyl moiety (δ ~3.5–4.5 ppm for SO2_2), and bromothiophene signals (δ ~7.0–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+) and isotopic pattern matching the bromine atom .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry or crystal packing, particularly for analogs with similar substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound during formulation studies?

  • Methodological Answer : Solubility discrepancies (e.g., in polar vs. non-polar solvents) arise from polymorphic forms or impurities. Strategies include:
  • Hansen Solubility Parameters : Use computational tools to predict solvent compatibility based on the compound’s Hansen parameters (δd_d, δp_p, δh_h).
  • Co-solvent Systems : Test mixtures like DMSO:water (1:1) or ethanol:PEG 400 (3:7) to enhance solubility.
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies polymorph transitions affecting solubility .

Q. What strategies optimize reaction yields in the sulfonylation step of the synthesis?

  • Methodological Answer : Low yields during sulfonylation (Step 2) are often due to steric hindrance or competing side reactions. Mitigation approaches:
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to activate the sulfonyl chloride.
  • Temperature Control : Maintain reactions at 0–5°C to suppress hydrolysis of the sulfonyl chloride.
  • Solvent Selection : Anhydrous dichloromethane or THF minimizes water interference .
    Yields typically improve from ~40% to >70% with these adjustments.

Q. How does the bromothiophene moiety influence the compound’s biological activity?

  • Methodological Answer : The 5-bromothiophene group enhances lipophilicity and π-stacking interactions with biological targets (e.g., enzymes or receptors).
  • Structure-Activity Relationship (SAR) Studies : Compare analogs with chloro, fluoro, or unsubstituted thiophene rings.
  • Computational Docking : Molecular dynamics simulations show the bromine atom forms halogen bonds with residues in target binding pockets (e.g., kinase active sites) .
  • In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., IC50_{50} values) to correlate substituent effects with potency .

Q. What experimental designs address conflicting cytotoxicity results in different cell lines?

  • Methodological Answer : Contradictory cytotoxicity data may stem from cell-specific uptake or metabolic differences. Solutions:
  • Pharmacokinetic Profiling : Measure intracellular concentrations via LC-MS/MS to assess bioavailability.
  • Metabolic Stability Assays : Incubate the compound with liver microsomes to identify degradation pathways.
  • Pathway Analysis : Use transcriptomics (RNA-seq) to map cell-line-specific response pathways (e.g., apoptosis vs. autophagy) .

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